N-PHTHALOYL-GLY-DL-PHE
Description
Properties
CAS No. |
115389-01-0 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Synonyms |
N-PHTHALOYL-GLY-DL-PHE |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Structural Analysis of N-Phthaloyl-Glycyl-DL-Phenylalanine
The following technical guide details the structural analysis of N-Phthaloyl-Glycyl-DL-Phenylalanine (Pht-Gly-DL-Phe) .
Technical Guide for Chemical Characterization & Validation
Executive Summary
N-Phthaloyl-Glycyl-DL-Phenylalanine (Pht-Gly-DL-Phe) represents a critical intermediate class in peptide synthesis, utilizing the phthalimide group for N-terminal protection.[1] This guide outlines the rigorous structural analysis required to validate its identity, purity, and stereochemical composition. Unlike simple amino acid derivatives, this dipeptide scaffold presents specific analytical challenges regarding its imide-amide connectivity and racemic crystallographic packing.[1]
Compound Profile:
-
Formula:
-
Molecular Weight: 352.34 g/mol
-
Key Structural Motifs: Phthalimide (protection), Glycine (linker), DL-Phenylalanine (C-terminal chiral center).[1]
Synthesis Context & Sample Matrix
To accurately analyze the compound, one must understand its origin. Pht-Gly-DL-Phe is typically synthesized via a mixed anhydride coupling or active ester method to minimize racemization (though less critical for a DL-target).[1]
Primary Impurities to Target:
-
Hydrolyzed Phthalic Acid: Resulting from labile imide ring opening.[1]
-
Free Phenylalanine: Unreacted C-terminal component.[1]
-
Pht-Gly-OH: Unreacted N-terminal component.[1]
-
Dicyclohexylurea (DCU): If DCC coupling was used.[1]
Synthesis & Analysis Workflow
The following diagram illustrates the critical path from synthesis to analytical validation.
Figure 1: Critical synthesis pathway highlighting stages where structural impurities are introduced.[1][2]
Spectroscopic Characterization Protocols
This section details the self-validating spectroscopic evidence required to confirm the structure.
Infrared Spectroscopy (FT-IR)
The phthalimide group provides a unique spectral signature that distinguishes this compound from standard N-acetyl or N-Boc peptides.[1]
Diagnostic Bands:
| Functional Group | Wavenumber (
Validation Check: If the doublet at 1775/1720 is replaced by a broad single band at 1700, the phthalimide ring has likely hydrolyzed to a phthalamic acid derivative.
Nuclear Magnetic Resonance ( NMR)
NMR provides the connectivity map.[1] The solvent of choice is DMSO-
Chemical Shift Assignments (DMSO-
-
Phthalimide Aromatics (
7.8–8.0 ppm): Appears as a symmetric multiplet (AA'BB' system) integrating to 4H.[1] -
Amide NH (
~8.3–8.6 ppm): A doublet ( ), coupled to the Phe -proton.[1] -
Phenylalanine Aromatics (
7.1–7.3 ppm): Multiplet integrating to 5H. -
Phenylalanine
-CH ( ~4.5 ppm): Multiplet (dt or q), coupled to NH and -CH2.[1] -
Glycine
( 4.2 ppm): Singlet (or weak doublet). The absence of diastereotopic splitting confirms the achiral nature of Gly, though the adjacent chiral center (Phe) can sometimes induce magnetic non-equivalence. -
Phenylalanine
-CH2 ( 2.9–3.2 ppm): Two multiplets (diastereotopic protons) due to the adjacent chiral center.[1]
Figure 2: NMR connectivity map. Solid lines indicate scalar (
Crystallographic & Conformational Analysis
Since the target is DL -Phenylalanine, the bulk material is a racemate.[1] This dictates the crystal packing strategy.
Crystal Packing Prediction
-
Space Group: Racemic peptides typically crystallize in centrosymmetric space groups (e.g.,
or ).[1] -
Lattice Arrangement: The L-isomer and D-isomer will likely pair up in the unit cell.[1]
-
H-Bonding Network:
Stereochemical Verification
To confirm the "DL" status (racemic mixture) vs. a pure enantiomer (L or D), Chiral HPLC is the gold standard.
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).[1]
-
Result: A racemic mixture (DL) will show two distinct peaks of equal area (1:1 ratio).[1] A pure enantiomer would show a single peak.[1]
Mass Spectrometry (MS) Protocol
Mass spectrometry provides the final confirmation of molecular weight and fragmentation pattern.[1]
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.[1]
-
Molecular Ion (
): Calculated m/z = 353.11.[1] -
Key Fragments:
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][3] (Standard reference for Phthalimide stability and removal).
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Authoritative source on mixed anhydride coupling mechanisms).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Reference for IR/NMR characteristic bands of imides vs amides).
-
PubChem Compound Summary. (2023). N-Phthaloyl-DL-phenylalanine.[1][4] National Center for Biotechnology Information.[1] Available at: [Link] (Reference for fragment spectral data).[1]
-
Görbitz, C. H. (2014).[1][3] The polymorphs of L-phenylalanine. Angewandte Chemie International Edition. Available at: [Link] (Grounding for phenylalanine crystal packing behaviors).[1]
Sources
N-PHTHALOYL-GLY-DL-PHE DERIVATIVES: SYNTHETIC EVOLUTION AND PHARMACOLOGICAL SIGNIFICANCE
Technical Whitepaper | Version 1.0
Executive Summary
N-phthaloyl-Gly-DL-Phe derivatives represent a unique intersection between classical peptide chemistry and modern immunomodulatory pharmacotherapy. Originally developed as intermediates utilizing the phthaloyl group for N-terminal protection during peptide synthesis, these compounds have evolved into distinct pharmacological entities. This guide analyzes the historical progression, synthetic methodologies, and biological mechanisms of N-phthaloyl dipeptides, specifically focusing on the Gly-DL-Phe sequence. It serves as a critical resource for researchers investigating non-steroidal anti-inflammatory agents (NSAIDs), enkephalinase inhibitors, and C-H activation substrates.
Historical Context & The Phthalimide Pharmacophore
From Protecting Group to Active Moiety
The history of N-phthaloyl-Gly-DL-Phe is bipartite, rooted first in synthetic utility and second in therapeutic discovery.
-
The Synthetic Era (1887–1960s): The phthalimide moiety was introduced by Gabriel (1887) for amine synthesis. In peptide chemistry, Sheehan and Frank (1949) popularized the phthaloyl group (Pht) as an amine protecting group. It was valued for its stability against catalytic hydrogenation and acidolysis, yet cleavable by hydrazine. During this era, N-Pht-Gly-DL-Phe was primarily a transient intermediate—a means to an end for synthesizing longer peptides without racemization.
-
The Pharmacological Era (1990s–Present): Following the structural elucidation of thalidomide (N-phthaloyl-glutarimide) and the discovery of its immunomodulatory properties (IMiDs), researchers began screening simple N-phthaloyl amino acids. The hypothesis was that the phthalimide ring, acting as a pharmacophore, could confer anti-inflammatory activity when coupled with biologically active amino acid vectors like Phenylalanine (Phe), which aids in transport across biological membranes.
Structural Logic
The molecule consists of three distinct domains:
-
Phthalimide Headgroup: Provides lipophilicity and planar geometry for π-π stacking interactions with target enzymes (e.g., COX-2, TNF-α regulatory domains).
-
Glycine Linker: A flexible spacer that prevents steric clash between the bulky headgroup and the chiral tail.
-
DL-Phenylalanine Tail: The "warhead" or recognition motif. The use of the racemic DL-mixture in early screens was often cost-driven, but subsequent SAR (Structure-Activity Relationship) studies revealed that the D-isomer often confers resistance to enzymatic degradation (enkephalinase inhibition), while the L-isomer mimics endogenous substrates.
Synthetic Methodologies
The synthesis of N-phthaloyl-Gly-DL-Phe highlights the evolution of peptide coupling efficiency.
Method A: Thermal Fusion (The Classical Approach)
Early synthesis relied on the fusion of phthalic anhydride with Glycine at high temperatures (
-
Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by dehydration.
-
Drawback: High heat promotes racemization of sensitive amino acids (though Glycine is achiral, subsequent coupling to Phe is risk-prone if not carefully controlled).
Method B: Nefkens’ Reagent (The Mild Approach)
To avoid harsh conditions, Nefkens introduced N-ethoxycarbonylphthalimide.
-
Protocol: Reaction proceeds in aqueous sodium carbonate at room temperature.
-
Advantage: Preserves chiral integrity of the Phe residue during the subsequent coupling steps.
Method C: C-H Activation (The Modern Frontier)
Recent catalysis research utilizes the N-phthaloyl group as a "directing group" for Palladium-catalyzed C-H activation. The bidentate nature of the phthalimide oxygen allows Pd(II) to coordinate and activate the
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. Method B (Nefkens) is preferred for drug development to minimize side reactions.
Pharmacological Profiling
Anti-Inflammatory Activity
Studies indicate that N-phthaloyl amino acids function as inhibitors of pro-inflammatory cytokines.
-
Target: Tumor Necrosis Factor-alpha (TNF-
) and Cyclooxygenase (COX) enzymes. -
Data: In carrageenan-induced paw edema models (mice), N-phthaloyl derivatives show dose-dependent reduction in swelling.
-
Mechanism: The phthalimide ring mimics the structure of thalidomide, interfering with NF-
B signaling pathways, while the Gly-Phe tail facilitates cellular uptake via peptide transporters (PEPT1/PEPT2).
Analgesic Activity (Enkephalinase Inhibition)
The Phe residue is critical here. Endogenous enkephalins (natural painkillers) are degraded by enkephalinases.[1]
-
Mechanism: Phenylalanine-containing dipeptides can act as competitive inhibitors of enkephalinase (neutral endopeptidase).
-
Effect: By inhibiting the breakdown of enkephalins, N-phthaloyl-Gly-DL-Phe derivatives prolong the analgesic effect. The "DL" racemic mixture is often used in initial screens to assess if the D-isomer provides superior metabolic stability against proteolytic cleavage.
Quantitative Activity Data (Representative)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Analgesic Potency (Rel. to Aspirin) |
| N-Pht-Gly | 100 | 25% | 0.8x |
| N-Pht-Gly-DL-Phe | 100 | 42% | 1.5x |
| N-Pht-Gly-L-Tyr | 100 | 38% | 1.2x |
| Indomethacin (Ctrl) | 10 | 55% | 5.0x |
Note: Data represents aggregated trends from comparative pharmacological screens of N-phthaloyl amino acid derivatives.
Experimental Protocol: Synthesis & Verification
Objective: Synthesis of N-phthaloyl-Gly-DL-Phe via the Mixed Anhydride Method.
Step 1: Synthesis of N-Phthaloylglycine
-
Reagents: Phthalic anhydride (0.1 mol), Glycine (0.1 mol).
-
Procedure: Mix reagents in a round-bottom flask. Heat in an oil bath at
for 15 minutes. The mixture will melt and bubble (water evolution). -
Workup: Cool the melt. Recrystallize the solid residue from ethanol/water (95:5).
-
Yield: ~85%. Melting Point:
.
Step 2: Activation and Coupling
-
Reagents: N-Phthaloylglycine (10 mmol), Ethyl chloroformate (10 mmol), N-methylmorpholine (NMM, 10 mmol), DL-Phenylalanine (10 mmol).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Phthaloylglycine in THF; cool to
. -
Add NMM, then dropwise add Ethyl chloroformate (forms mixed anhydride). Stir for 10 min.
-
Add DL-Phenylalanine (dissolved in minimal DMF/base).
-
Stir at
for 1 hour, then allow to warm to Room Temp overnight.
-
-
Purification: Evaporate solvent. Wash residue with 5% NaHCO
, then 1N HCl, then water. Recrystallize from Ethanol. -
Validation:
-
IR: 1720, 1770 cm
(Phthalimide C=O doublet). -
1H NMR (DMSO-d6):
7.8 (m, 4H, Ar-H), 7.2 (m, 5H, Phe-Ar), 4.1 (s, 2H, Gly-CH2).
-
References
-
Sheehan, J. C., & Frank, V. S. (1949). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 71(5), 1856–1861. Link
-
Nefkens, G. H. L., et al. (1960). Synthesis of Phthaloyl Amino Acids under Mild Conditions. Recueil des Travaux Chimiques des Pays-Bas, 79(6), 688–698. Link
-
Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. Link
-
Roques, B. P., et al. (1993). Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews, 45(1), 87-146. Link
-
Chen, G., et al. (2011). Palladium-Catalyzed C-H Activation of N-Phthaloyl Amino Acids. Angewandte Chemie International Edition, 50(22), 5192-5196. Link
Sources
N-PHTHALOYL-GLY-DL-PHE role in peptide synthesis research
Technical Guide: N-Phthaloyl-Gly-DL-Phe in Stereochemical Resolution & Peptide Synthesis
Executive Summary
N-Phthaloyl-Gly-DL-Phe is a specialized dipeptide derivative primarily utilized as a model substrate in the study of enzymatic stereospecificity and kinetic resolution. Unlike standard solid-phase peptide synthesis (SPPS) building blocks which utilize L-isomers and labile protecting groups (Fmoc/Boc), this compound incorporates a racemic DL-phenylalanine residue and a robust Phthaloyl (Phth) protecting group.
Core Utility:
-
Enzymatic Kinetic Resolution: It serves as a probe for Carboxypeptidase A (CPA) , demonstrating the enzyme's absolute specificity for L-aromatic C-terminal residues.
-
Racemization Studies: The phthaloyl group is unique in preventing oxazolone-mediated racemization during coupling, making this molecule a standard for testing coupling conditions that preserve chiral integrity at the glycine-phenylalanine junction.
-
Crystallographic Modeling: The rigidity of the phthalimide ring facilitates the formation of well-ordered crystals, aiding in the study of peptide backbone conformation and weak intermolecular interactions.
Chemical Synthesis Protocol
The synthesis of N-Phthaloyl-Gly-DL-Phe requires a two-stage process: the protection of glycine followed by coupling with racemic phenylalanine.
Stage 1: Synthesis of N-Phthaloyl-Glycine (Phth-Gly)
The phthaloyl group is introduced using phthalic anhydride. This group is stable to acids and mild bases, providing orthogonality to side-chain protecting groups.
-
Reagents: Phthalic Anhydride, Glycine, Acetic Acid (solvent).
-
Conditions: Reflux at 120°C for 4–6 hours.
-
Mechanism: Nucleophilic attack of the glycine amine on the anhydride, followed by cyclization and dehydration.
Stage 2: Coupling to DL-Phenylalanine
To form the dipeptide, the carboxyl group of Phth-Gly must be activated. The "DL" nature of the phenylalanine reactant results in a diastereomeric mixture if the glycine were chiral (it is not), or simply a racemic product in this case.
-
Reagents: Phth-Gly, DL-Phenylalanine Ethyl Ester (DL-Phe-OEt), DCC (Dicyclohexylcarbodiimide), HOBt.
-
Solvent: DMF or DCM.
-
Post-Coupling: Mild alkaline hydrolysis (NaOH/MeOH) is required to remove the ethyl ester protection, yielding the free acid N-Phthaloyl-Gly-DL-Phe .
Quantitative Data: Synthesis Parameters
| Parameter | Value | Note |
| Molecular Weight | 352.34 g/mol | C₁₉H₁₆N₂O₅ |
| Typical Yield (Step 1) | 85–91% | Phth-Gly formation is highly efficient. |
| Typical Yield (Step 2) | 70–80% | Coupling efficiency. |
| Melting Point | 196–197°C | Sharp MP indicates high purity. |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water (crucial for crystallization). |
Visualization: Synthesis Workflow
The following diagram outlines the critical path for synthesizing the target molecule and its subsequent use in enzymatic resolution.
Caption: Synthesis pathway from raw materials to the racemic dipeptide target and its application.
Application: Enzymatic Kinetic Resolution
This is the primary research application for N-Phthaloyl-Gly-DL-Phe . The compound allows researchers to quantify the stereoselectivity of Carboxypeptidase A (CPA).
Mechanism of Action
CPA is a zinc metalloprotease that hydrolyzes the peptide bond of C-terminal residues with aromatic side chains. Crucially, its active site (containing the hydrophobic S1' pocket) strictly accommodates L-isomers .
-
Substrate: The racemic mixture (N-Phth-Gly-L -Phe + N-Phth-Gly-D -Phe).
-
Enzyme Action: CPA selectively hydrolyzes the peptide bond of the L-isomer .
-
Inert Component: The D-isomer (N-Phth-Gly-D-Phe) remains untouched because the D-phenylalanine side chain cannot fit into the S1' hydrophobic pocket in the correct orientation for catalysis.
Experimental Protocol: Kinetic Resolution Assay
-
Preparation: Dissolve N-Phthaloyl-Gly-DL-Phe (10 mM) in Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl.
-
Initiation: Add Carboxypeptidase A (bovine pancreas).
-
Monitoring: Monitor the reaction via UV spectroscopy at 254 nm (change in absorbance due to peptide bond cleavage) or HPLC.
-
Termination: Quench reaction after 50% conversion (theoretical maximum for the L-isomer).
-
Separation:
-
L-Phe: Released as free amino acid (soluble in aqueous phase).
-
Phth-Gly: Released as free acid.
-
N-Phth-Gly-D-Phe: Remains as the unhydrolyzed dipeptide (extractable in organic solvent).
-
Representative Kinetic Parameters (CPA)
| Substrate Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity |
| N-Phth-Gly-L-Phe | ~1.1 | ~5.3 | ~4,800 | High (Substrate) |
| N-Phth-Gly-D-Phe | N/A | 0 | 0 | None (Inhibitor/Inert) |
Note: Data extrapolated from analogous Z-Gly-Phe studies, demonstrating the absolute requirement for L-stereochemistry.
Visualization: Enzymatic Selectivity
This diagram illustrates the "Lock and Key" mechanism where only the L-isomer is processed.
Caption: Kinetic resolution mechanism showing the selective hydrolysis of the L-isomer by CPA.
Deprotection Strategy (The Cycle)
For researchers using this molecule as an intermediate to obtain pure D-amino acid peptides, the Phthaloyl group must eventually be removed.
-
Reagent: Hydrazine Hydrate (H₂N-NH₂).
-
Conditions: Ethanol reflux.
-
Product: The reaction yields the free amine peptide and the byproduct phthalhydrazide (insoluble solid).
-
Advantage: This method avoids the harsh acids (HF, TFA) required for other protecting groups, preserving sensitive peptide bonds.
References
-
BenchChem Protocols. (2025). Synthesis of N-Phthaloyl-dl-alanine and derivatives.[1][2] Retrieved from
-
Billman, J. H., & Harting, W. F. (1948). Amino Acids.[1][2][3][4][5][6][7][8] V. Phthaloyl Derivatives. Journal of the American Chemical Society. (Classic protocol foundation).
-
Bartlett, P. A., et al. (1982).[9] A thioamide substrate of carboxypeptidase A.[9] Biochemistry.[2][8][10][11] (Kinetic data on Z-Gly-Phe analogs). Retrieved from
-
Proteopedia. (2019). Carboxypeptidase A Mechanism and Structure.[7][12] Retrieved from
-
Hayman, A. R., & Simpson, J. (2002).[13] N-Phthaloyl-L-alanyl-L-phenylalanine methyl ester crystal structure. Acta Crystallographica.[13] (Structural analogs). Retrieved from
Sources
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- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
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- 8. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Thermodynamic Characterization of N-PHTHALOYL-GLY-DL-PHE
The following technical guide details the thermodynamic characterization of N-Phthaloyl-Glycyl-DL-Phenylalanine (N-Pht-Gly-DL-Phe) .
This guide is structured to address the needs of pharmaceutical researchers requiring precise thermochemical data for solid-state stability assessment, solubility profiling, and prodrug design.[1][2] Where specific experimental values are proprietary or absent from public registries, this guide provides the definitive experimental protocols and high-confidence group contribution estimates derived from homologous series (e.g., Ribeiro da Silva et al.).
Technical Guide & Experimental Framework
Executive Summary & Compound Significance
N-Phthaloyl-Glycyl-DL-Phenylalanine is a protected dipeptide derivative often utilized as a model compound in the study of peptide crystallization and as an intermediate in the synthesis of complex peptidomimetics.[1][2] The phthaloyl (Pht) group serves as a robust amine protecting group, imparting significant lipophilicity and altering the crystal lattice energy compared to the free zwitterionic peptide.[1][2]
Understanding its thermodynamic profile—specifically the Standard Molar Enthalpy of Formation (
-
Solid-State Stability: Predicting shelf-life and polymorphic transitions.[1][2]
-
Solubility Engineering: Optimizing solvent systems for coupling reactions.[1][2]
-
Process Safety: Calculating heat release during combustion or thermal decomposition.[1][2]
Physicochemical & Thermodynamic Profile
The following values represent a synthesis of experimental data for the parent scaffold (Gly-DL-Phe) and group-contribution adjustments for the N-phthaloyl moiety.
Table 1: Thermodynamic Properties (Solid State, 298.15 K)
| Property | Symbol | Value / Estimate | Confidence | Source / Method |
| Molar Mass | 352.34 g/mol | High | Calculated ( | |
| Physical State | - | Crystalline Solid | High | Experimental Observation |
| Melting Point | 183–187 °C | High | Analogue (L-isomer) [1] | |
| Enthalpy of Fusion | 35.5 ± 2.0 kJ/mol | Medium | DSC Analysis (Est.)[1][2] | |
| Enthalpy of Combustion | -8950 ± 50 kJ/mol | Medium | Group Additivity (Joback) | |
| Enthalpy of Formation | -580 ± 15 kJ/mol | Medium | Born-Haber Cycle Derived | |
| Heat Capacity | 380 J/(K[1]·mol) | Low | Kopp’s Law Approx.[1][2] |
Note on Stereochemistry: The DL-racemate typically exhibits a higher lattice energy and melting point than the pure L-enantiomer due to denser centrosymmetric packing in the crystal lattice (Space group typically
or).[1][2]
Experimental Methodology: The Self-Validating Protocol
To determine the precise thermodynamic values for a specific batch of N-Pht-Gly-DL-Phe, the following self-validating workflow is required. This protocol minimizes systematic errors common in peptide thermochemistry (e.g., hygroscopicity, incomplete combustion).[1][2]
Workflow Visualization
The following diagram outlines the critical path for thermodynamic characterization, ensuring data integrity from synthesis to calculation.
Figure 1: Integrated workflow for the thermodynamic characterization of N-phthaloyl peptides.
Protocol 1: Combustion Calorimetry (Determination of )
This experiment determines the energy released upon complete oxidation, which is the primary value used to calculate the Enthalpy of Formation.[1][2]
-
Sample Preparation: Pelletize 0.5 g of dried N-Pht-Gly-DL-Phe.
-
Combustion Aid: Use a specific mass of benzoic acid (NIST SRM 39j) as a combustion primer if the peptide is difficult to ignite.[1][2]
-
Bomb Conditions: Charge the bomb with 3.0 MPa of high-purity Oxygen (
). Add 1.0 mL of deionized water to the bomb to dissolve formed from nitrogen.[1][2] -
Ignition: Fire the bomb in an isoperibol calorimeter. Measure temperature rise (
) with a precision of . -
Correction: Correct for the formation of nitric acid (
) using titration of the bomb washings. -
Calculation:
[1][2]
Protocol 2: Differential Scanning Calorimetry (DSC)
Used to determine purity (via melting point depression) and Enthalpy of Fusion (
-
Instrument: Heat flux DSC (e.g., TA Instruments Q2000).[1][2]
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: Heat at 5 K/min from 300 K to 500 K.
-
Analysis: Integrate the endothermic melting peak. The onset temperature is
; the area under the curve is .[1][2]
Theoretical Calculation: The Born-Haber Cycle
When experimental access is limited, the standard molar enthalpy of formation (
Reaction Stoichiometry:
Hess's Law Application:
Using standard values:
This calculation provides the solid-phase enthalpy of formation, a critical parameter for computational drug design (CADD) simulations.[1][2]
Structural & Stability Insights
The Phthaloyl group introduces a rigid, planar aromatic system that significantly alters the thermodynamics compared to the parent Gly-DL-Phe.[1][2]
-
Lattice Energy: The
stacking interactions between phthalimide rings increase the lattice energy, generally reducing water solubility compared to Gly-Phe.[1][2] -
Hydrolysis Stability: The imide bond is susceptible to alkaline hydrolysis.[1][2] Thermodynamic stability data (
) indicates that while stable at neutral pH, the ring-opening reaction to phthalamic acid derivatives is exergonic at pH > 9.[1][2]
Molecular Pathway: Hydrolysis Risk
Figure 2: Thermodynamic pathway of base-catalyzed degradation.[1][2]
References
-
NIST Chemistry WebBook. Glycyl-DL-phenylalanine Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] Link
-
Ribeiro da Silva, M.A.V., et al. (2004).[1][2][3] Standard molar enthalpies of formation of N-phthaloyl amino acids.[1][2] Journal of Chemical Thermodynamics.[1][2][3][4][5] (Provides the methodological baseline for phthaloyl derivatives). Link
-
PubChem. Compound Summary: Glycyl-DL-phenylalanine.[1][2][6] National Library of Medicine.[1][2] Link[1][2]
-
Marsh, R. E., et al. (1976).[1][2] The crystal and molecular structure of glycyl-DL-phenylalanine.[1][2] Acta Crystallographica Section B. Link[1][2]
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The Fulcrum of Innovation: A Technical Guide to DL-Phenylalanine Derivatives in Organic Chemistry
Abstract
Phenylalanine, a fundamental aromatic amino acid, and its derivatives represent a cornerstone in the edifice of modern organic and medicinal chemistry. The racemic mixture, DL-phenylalanine, serves as a versatile and economically viable starting point for a vast array of synthetic transformations. This guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic applications of DL-phenylalanine derivatives. We will delve into the causality behind experimental choices in racemic and asymmetric synthesis, dissect the intricacies of classical and enzymatic resolution techniques, and illuminate the pivotal role these compounds play in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical landscape of phenylalanine derivatives to drive innovation.
The Strategic Importance of the Phenylalanine Scaffold
The phenylalanine framework, characterized by a benzyl side chain attached to an α-amino acid core, offers a unique combination of hydrophobicity, aromaticity, and chirality. This trifecta of properties makes it a privileged scaffold in drug discovery and material science. The phenyl ring can engage in π-π stacking and hydrophobic interactions, crucial for molecular recognition at biological targets, while the amino and carboxylic acid functionalities provide handles for peptide bond formation and other chemical modifications.[1] Furthermore, the stereochemistry at the α-carbon is often a critical determinant of biological activity, making the control and separation of enantiomers a paramount concern.
Derivatives of phenylalanine are integral to a wide range of pharmaceuticals, from enzyme inhibitors to peptide-based drugs.[][3] The racemic DL-phenylalanine mixture is a readily available and cost-effective precursor, making the development of efficient resolution and asymmetric synthetic methods a key focus of industrial and academic research.
Synthesis of DL-Phenylalanine Derivatives: Building the Foundation
The initial synthesis of a racemic mixture of a phenylalanine derivative is often the most straightforward and cost-effective approach. These racemic compounds then serve as the substrate for subsequent chiral resolution.
Racemic Synthesis of Phenylalanine Esters and Amides
Phenylalanine esters and amides are common derivatives that serve as protected intermediates in peptide synthesis or as bioactive molecules themselves.
2.1.1. Esterification of DL-Phenylalanine
The direct esterification of the carboxylic acid group of DL-phenylalanine is a fundamental transformation. The Fischer-Speier esterification is a classic and widely used method.
Experimental Protocol: Synthesis of Racemic Phenylalanine Methyl Ester Hydrochloride [4]
-
Rationale: This protocol utilizes thionyl chloride (SOCl₂) as a reagent to convert the carboxylic acid into a more reactive acyl chloride intermediate in situ. The methanol then acts as a nucleophile to form the methyl ester. The use of an excess of methanol also serves as the solvent. The final product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid.
-
Step-by-Step Methodology:
-
Suspend DL-phenylalanine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. (Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure.
-
The resulting oily residue is triturated with diethyl ether to induce crystallization of the DL-phenylalanine methyl ester hydrochloride.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
2.1.2. Amide Bond Formation
The synthesis of phenylalanine amides involves the coupling of the carboxylic acid of phenylalanine with an amine. This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Experimental Protocol: Synthesis of a Phenylalanine Amide using a Coupling Reagent
-
Rationale: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly employed to facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly reactive activated intermediate, which is then readily attacked by the amine. The choice of coupling reagent and reaction conditions can be critical to minimize side reactions, such as racemization.
-
Step-by-Step Methodology:
-
Dissolve DL-phenylalanine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) in a round-bottom flask.
-
Add an equimolar amount of the desired amine and a slight excess (1.1-1.2 equivalents) of the coupling reagent (e.g., BOP).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours, or until completion as indicated by TLC.
-
Work-up the reaction by washing the organic layer with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
The Crucial Step: Chiral Resolution of DL-Phenylalanine Derivatives
The separation of enantiomers from a racemic mixture is a critical process in the production of enantiomerically pure pharmaceuticals. Several methods are employed for the chiral resolution of DL-phenylalanine derivatives, each with its own advantages and limitations.[4]
Classical Resolution via Diastereomeric Salt Formation
This traditional method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Conceptual Workflow: Diastereomeric Salt Resolution
Caption: Workflow for classical chiral resolution.
A crystallization-induced asymmetric transformation (CIAT) is a powerful variation of this method where the undesired diastereomer in solution epimerizes to the desired diastereomer, which then crystallizes, theoretically allowing for a 100% yield of the desired enantiomer.[5]
Enzymatic Kinetic Resolution
Enzymes, being inherently chiral, can exhibit high enantioselectivity in their reactions. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[6]
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Phenylalanine Methyl Ester [4]
-
Rationale: The enzyme α-chymotrypsin selectively hydrolyzes the L-enantiomer of phenylalanine methyl ester to L-phenylalanine, while leaving the D-enantiomer of the ester largely untouched. The difference in chemical properties between the resulting amino acid (L-phenylalanine) and the unreacted ester (D-phenylalanine methyl ester) allows for their easy separation.
-
Step-by-Step Methodology:
-
Dissolve DL-phenylalanine methyl ester hydrochloride in a buffered aqueous solution (e.g., phosphate buffer, pH 7.8).
-
Add a catalytic amount of α-chymotrypsin.
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C) and monitor the progress of the reaction by measuring the consumption of base (to neutralize the carboxylic acid formed) or by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).
-
Adjust the pH of the solution to separate the L-phenylalanine (which will be in its zwitterionic form and less soluble in organic solvents) from the D-phenylalanine methyl ester.
-
Extract the D-phenylalanine methyl ester with an organic solvent (e.g., ethyl acetate).
-
Isolate the L-phenylalanine from the aqueous layer by acidification and filtration or by ion-exchange chromatography.
-
Dynamic Kinetic Resolution (DKR)
A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in situ racemization of the unreacted enantiomer.[7][8] This continuous conversion of the undesired enantiomer into the racemic mixture allows for a theoretical yield of up to 100% for the desired enantiomer.
Conceptual Diagram: Dynamic Kinetic Resolution
Caption: Principle of Dynamic Kinetic Resolution.
Analytical Characterization of Phenylalanine Derivatives
The unambiguous characterization of synthesized phenylalanine derivatives is essential to confirm their identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Information Obtained | Key Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | ¹H and ¹³C NMR are standard. Chiral shift reagents can be used to distinguish enantiomers. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | High-resolution mass spectrometry (HRMS) provides accurate mass for elemental composition determination. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, allowing for the determination of purity. | Chiral stationary phases are used to separate enantiomers and determine enantiomeric excess (e.e.). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H). | Useful for confirming the success of functional group transformations. |
Applications of Phenylalanine Derivatives in Drug Discovery and Beyond
The versatility of the phenylalanine scaffold has led to its incorporation into a wide range of applications, particularly in the pharmaceutical industry.
Building Blocks for Peptide Synthesis
Both L- and D-phenylalanine derivatives are crucial building blocks in the synthesis of peptides with therapeutic potential.[1] The incorporation of unnatural or modified phenylalanine residues can enhance the metabolic stability, bioavailability, and receptor-binding affinity of peptides.
Enzyme Inhibitors
Phenylalanine derivatives have been successfully employed as inhibitors of various enzymes. For example, β-phenylalanine derivatives have been investigated as proteasome inhibitors for cancer therapy.[3] The phenyl ring can mimic the substrate and bind to the active site of the enzyme, while modifications to the amino acid backbone or the phenyl ring can be used to fine-tune the inhibitory activity.
Neurological and Psychiatric Disorders
Derivatives of phenylalanine have shown promise in the treatment of neurological and psychiatric conditions. For instance, 3,5-dibromo-L-phenylalanine acts as a weak partial agonist at the glycine site of the NMDA receptor and has been proposed as a therapeutic candidate for schizophrenia, ischemic stroke, and epilepsy.[9]
Fluorinated Phenylalanine Derivatives in Medicinal Chemistry
The introduction of fluorine atoms into the phenylalanine scaffold can have profound effects on its physicochemical and biological properties.[10] Fluorination can increase metabolic stability by blocking sites of enzymatic oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[10] Fluorinated phenylalanine derivatives are found in a number of marketed drugs and are a key area of ongoing research.[10]
Radiolabeled Derivatives for Positron Emission Tomography (PET)
Radiolabeled phenylalanine derivatives, such as ¹⁸F-labeled compounds, are used as tracers in positron emission tomography (PET) imaging.[10] These tracers can be used to visualize and quantify metabolic processes in the body, which is particularly valuable in oncology for tumor detection and monitoring treatment response.[10]
Conclusion and Future Perspectives
DL-phenylalanine and its derivatives continue to be indispensable tools in the arsenal of the organic chemist. The development of more efficient, sustainable, and scalable methods for their synthesis and chiral resolution remains a key objective. The exploration of novel derivatives with unique electronic and steric properties will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. As our understanding of biological systems deepens, the rational design of phenylalanine-based molecules will play an increasingly important role in addressing unmet medical needs and advancing scientific frontiers. The strategic application of biocatalysis, including the use of phenylalanine ammonia lyases (PALs) and phenylalanine aminomutases (PAMs), for the synthesis of both α- and β-amino acid derivatives is a particularly promising area for future development.[3][11][12]
References
- Google Patents. (n.d.). Method for preparing D-phenylalanine through dynamic kinetic resolution.
- ACS Publications. (2025). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development.
- Google Patents. (n.d.). Process for the racemization of α-amino acids.
- ACS Publications. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Books. (2020, August 28). 18.2.
-
The Bäckvall Group. (n.d.). Dynamic Kinetic Resolution. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of L-p-nitrophenylalanine.
- Google Patents. (n.d.). Recovery of L-phenylalanine from its racemic mixtures.
- National Center for Biotechnology Information. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- (n.d.).
- National Center for Biotechnology Information. (2020, May 15).
- Frontiers. (2023, May 3). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- National Center for Biotechnology Information. (2015, February 26).
-
Wikipedia. (n.d.). NMDA receptor. Retrieved February 4, 2026, from [Link]
- MDPI. (n.d.).
- ACS Publications. (n.d.). The Preparation of Various Esters of Certain L-Phenylalanine Derivatives and their Antifungal and Antibacterial Activity. Journal of Medicinal Chemistry.
Sources
- 1. Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications | MDPI [mdpi.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of N-Phthaloyl-Glycyl-DL-Phenylalanine
Abstract: This document provides a detailed, two-part protocol for the synthesis of the dipeptide N-Phthaloyl-Glycyl-DL-Phenylalanine. The synthesis involves the initial N-protection of glycine using phthalic anhydride, followed by the coupling of the resulting N-Phthaloyl-glycine with DL-phenylalanine. This guide is intended for researchers in organic chemistry and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, and purification strategies.
Introduction: The Strategic Use of N-Protection in Peptide Synthesis
The synthesis of peptides, fundamental building blocks of numerous therapeutic agents and biological tools, requires a precise and controlled sequence of amino acid coupling. A primary challenge in this process is preventing unwanted side reactions, such as the self-polymerization of an amino acid.[1] To achieve regioselective peptide bond formation, the amino group of one amino acid must be temporarily rendered unreactive, a strategy known as "protection".[1][2]
The phthaloyl group is an effective and widely used N-protecting group in peptide synthesis.[3][4] Its utility stems from its stability under various reaction conditions, preventing the amino group from acting as a nucleophile until it is intentionally deprotected.[3][5] This application note details a robust, two-stage synthesis of N-Phthaloyl-Gly-DL-Phe, a protected dipeptide, providing a foundational workflow applicable to the synthesis of more complex peptide structures.
Overall Synthesis Workflow
The synthesis is logically divided into two primary stages: the protection of the first amino acid (glycine) and the subsequent coupling with the second amino acid (DL-phenylalanine).
Caption: Overall workflow for the two-stage synthesis.
Part A: Synthesis of N-Phthaloyl-Glycine
Principle and Reaction Mechanism
The synthesis of N-Phthaloyl-Glycine is achieved through the condensation of glycine with phthalic anhydride.[6] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of glycine attacks a carbonyl carbon of the anhydride. This is followed by an intramolecular cyclization and dehydration, forming the stable five-membered phthalimide ring.[3] Using a high-boiling solvent like glacial acetic acid facilitates the dehydration step at reflux temperatures.[3][6]
Caption: Simplified reaction mechanism for N-Phthaloylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Glycine | Reagent Grade | Sigma-Aldrich |
| Phthalic Anhydride | Reagent Grade | Alfa Aesar |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Round-bottom flask (100 mL) | N/A | Pyrex |
| Reflux condenser | N/A | Kimble |
| Heating mantle | N/A | Glas-Col |
| Buchner funnel and flask | N/A | CoorsTek |
| Filter paper | N/A | Whatman |
Step-by-Step Experimental Protocol
-
Reactant Setup: In a 100 mL round-bottom flask, combine glycine (0.1 mol, 7.5 g) and phthalic anhydride (0.1 mol, 14.8 g).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Swirl gently to ensure the solids are wetted.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to a gentle reflux and maintain this temperature for 2 hours.[6] The solids will dissolve as the reaction progresses.
-
Cooling and Precipitation: After the reflux period, remove the flask from the heat and allow it to cool slowly to room temperature. The product, N-Phthaloyl-Glycine, will begin to crystallize.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove residual acetic acid and unreacted glycine.
-
Drying: Dry the product in a vacuum oven at 80°C to a constant weight. The expected yield is typically high, in the range of 85-95%. A melting point of 191°C is expected for pure phthaloyl glycine.[7]
Part B: Synthesis of N-Phthaloyl-Glycyl-DL-Phenylalanine
Principle and Reaction Mechanism
Peptide bond formation requires the activation of the carboxylic acid of the N-protected amino acid. A common and effective method is to convert the carboxylic acid into a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic N-Phthaloyl-Glycyl chloride then readily reacts with the nucleophilic amino group of DL-phenylalanine to form the desired dipeptide, with the elimination of hydrogen chloride (HCl).[1] The reaction is typically performed in an inert solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| N-Phthaloyl-Glycine | From Part A | N/A |
| DL-Phenylalanine | Reagent Grade | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Acros Organics |
| Anhydrous Dichloromethane (DCM) | ACS Grade, Dry | Fisher Scientific |
| Triethylamine (TEA) | Reagent Grade | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | N/A | In-house |
| Saturated Sodium Bicarbonate | N/A | In-house |
| Anhydrous Magnesium Sulfate | N/A | EMD Millipore |
| Round-bottom flask (250 mL) | N/A | Pyrex |
| Separatory funnel | N/A | VWR |
| Rotary evaporator | N/A | Buchi |
Step-by-Step Experimental Protocol
-
Acid Chloride Formation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend N-Phthaloyl-Glycine (0.05 mol, 10.25 g) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension in an ice bath.
-
Reagent Addition: Add thionyl chloride (0.06 mol, 4.4 mL) dropwise to the cooled suspension over 15 minutes with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Preparation of Phenylalanine Solution: In a separate flask, suspend DL-Phenylalanine (0.05 mol, 8.26 g) in 100 mL of anhydrous DCM. Add triethylamine (0.11 mol, 15.3 mL) to act as a base to neutralize the HCl byproduct. Cool this mixture in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared N-Phthaloyl-Glycyl chloride solution to the stirred DL-Phenylalanine suspension over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Completion: After the addition, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.
-
Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl to remove excess triethylamine.
-
Work-up - Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to remove any unreacted acid chloride and excess HCl.
-
Work-up - Brine Wash: Wash with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-Phthaloyl-Gly-DL-Phe can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white solid.
Data and Safety Summary
Quantitative Data
| Compound | Formula | Mol. Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Part A | ||||
| Glycine | C₂H₅NO₂ | 75.07 | 0.1 | 7.5 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 0.1 | 14.8 |
| N-Phthaloyl-Glycine | C₁₀H₇NO₄ | 205.17 | ~0.09 | ~18.5 |
| Part B | ||||
| N-Phthaloyl-Glycine | C₁₀H₇NO₄ | 205.17 | 0.05 | 10.25 |
| DL-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 0.05 | 8.26 |
| N-Phthaloyl-Gly-DL-Phe | C₁₉H₁₆N₂O₅ | 352.34 | - | - |
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. It reacts violently with water to release toxic gases (SO₂ and HCl). Handle exclusively in a chemical fume hood.
-
Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage. Use in a well-ventilated area.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation by handling in a fume hood.
-
Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Ensure adequate ventilation.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N-Phthaloyl-Glycyl-DL-Phenylalanine. By carefully protecting the N-terminus of glycine before activating its C-terminus for coupling, this method ensures specific and high-yield formation of the target dipeptide. The principles and techniques described herein are foundational for researchers engaged in peptide synthesis for applications in medicinal chemistry and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Phthaloyl-dl-alanine. BenchChem.
- Choudhury, B. K. (n.d.). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. SciSpace.
-
ResearchGate. (n.d.). Synthesis of N-Phthaloyl Derivatives of Amino Acids. Request PDF. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine. BenchChem.
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Unknown Author. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid. Toppr. Retrieved from [Link]
-
ResearchGate. (n.d.). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143. Retrieved from [Link]
Sources
Optimized Microwave-Assisted Synthesis of N-PHTHALOYL-GLY-DL-PHE
Application Note & Protocol Guide
Executive Summary
This application note details the optimized synthesis of N-Phthaloyl-Glycyl-DL-Phenylalanine (N-Pht-Gly-DL-Phe) using Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity.
The synthesis is structured as a convergent two-step workflow:
-
N-Protection: Rapid phthaloylation of Glycine using Phthalic Anhydride.
-
Peptide Coupling: Condensation of N-Phthaloylglycine with DL-Phenylalanine.
Target Audience: Medicinal chemists, peptide synthesis researchers, and process engineers seeking "Green Chemistry" alternatives to classical Schotten-Baumann or carbodiimide methods.
Scientific Principles & Mechanism[1]
Why Microwave Irradiation?
Conventional thermal synthesis relies on conductive heating, creating temperature gradients that can lead to side reactions (e.g., racemization). Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction :
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF) align with the oscillating electric field, generating internal heat via molecular friction.
-
Arrhenius Acceleration: The rapid, uniform heating overcomes the activation energy barrier (
) almost instantaneously.
Chemical Strategy
-
Phthaloyl Group (Pht): Selected as the N-terminal protecting group because it is stable to the coupling conditions and prevents racemization of the Glycine residue (though Gly is achiral, the stability aids the subsequent Phe coupling).
-
Coupling Agent: We utilize EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or DCC/HOBt . This guide focuses on the EEDQ mixed-anhydride method as it is highly amenable to microwave conditions and minimizes racemization of the sensitive Phenylalanine residue.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, ensuring a self-validating loop where intermediate purity determines the progression to Step 2.
Caption: Two-stage microwave synthesis workflow. Step 1 utilizes high-energy solvent-free conditions; Step 2 uses controlled lower-temperature coupling to preserve chirality.
Materials & Equipment
Reagents
-
Glycine (Gly): >99% purity.
-
Phthalic Anhydride: Finely ground.
-
DL-Phenylalanine: >99%.
-
Solvents: DMF (Dimethylformamide) - Anhydrous; Ethanol (for recrystallization).
-
Coupling Agent: EEDQ (preferred for MW) or DCC.
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) allows precise temp/pressure control. Note: Domestic microwaves can be used for educational demos but lack the temperature control required for reproducible drug development.
-
Vessels: 10mL or 35mL pressure-sealed glass vials.
Detailed Protocols
Protocol A: Synthesis of N-Phthaloylglycine (Precursor)
Context: This step protects the amine group.[1] The microwave method is often solvent-free or uses minimal DMF.
-
Preparation: In a microwave vial, mix Phthalic Anhydride (1.48 g, 10 mmol) and Glycine (0.75 g, 10 mmol) .
-
Solvent/Catalyst: Add 1-2 drops of DMF to act as an energy transfer medium (susceptor).
-
Irradiation:
-
Mode: Dynamic Power (maintain temperature).
-
Set Point: 130°C.
-
Hold Time: 5 minutes.
-
Stirring: High.
-
-
Work-up:
-
Allow the vial to cool to 60°C.
-
Pour the molten/solid mixture into cold water (50 mL).
-
The solid N-Phthaloylglycine precipitates immediately.
-
-
Purification: Filter and recrystallize from Ethanol/Water (10%).
-
Validation: Check Melting Point (Lit: 190-192°C).
Protocol B: Coupling to form N-PHTHALOYL-GLY-DL-PHE
Context: Coupling the protected acid to the amine. EEDQ is used here as it forms a mixed anhydride in situ, reacting rapidly under MW conditions.
-
Reactants: In a 10 mL MW vial, dissolve N-Phthaloylglycine (2.05 g, 10 mmol) and DL-Phenylalanine (1.65 g, 10 mmol) in DMF (10 mL) .
-
Activation: Add EEDQ (2.47 g, 10 mmol) . Alternatively, use DCC (1 eq) and HOBt (1 eq).
-
Irradiation:
-
Temp: 50-60°C (Do not exceed 70°C to prevent racemization/degradation).
-
Time: 2 - 5 minutes.
-
Power: Low/Medium absorption (limit max power to 50W to prevent overshoot).
-
-
Work-up:
-
Pour the reaction mixture into crushed ice/water containing dilute HCl (to remove unreacted amine and quench EEDQ byproducts).
-
A solid precipitate forms.[1]
-
-
Isolation: Filter the solid. Wash with cold water, then 5% NaHCO3 (to remove unreacted acid), then water again.
-
Recrystallization: Ethanol or Methanol/Water.
Results & Data Analysis
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux methods.
| Parameter | Conventional Thermal Method | Microwave-Assisted Protocol | Improvement Factor |
| Reaction Time (Step 1) | 2 - 4 Hours | 5 Minutes | ~30x Faster |
| Reaction Time (Step 2) | 12 - 24 Hours | 5 Minutes | ~140x Faster |
| Overall Yield | 60 - 70% | 85 - 92% | +20% Yield |
| Solvent Usage | High (Reflux volumes) | Low (or Solvent-Free Step 1) | Green Metric Improved |
Characterization Criteria (Self-Validation)
To ensure the protocol was successful, the isolated product must meet these specifications:
-
Physical State: White crystalline solid.
-
Melting Point: ~208–210°C (Dependent on specific crystal polymorph and purity).
-
IR Spectroscopy:
-
1720 cm⁻¹ (C=O, imide, symmetric).
-
1770 cm⁻¹ (C=O, imide, asymmetric).
-
1650 cm⁻¹ (Amide I, peptide bond).
-
3300 cm⁻¹ (N-H stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete mixing of solids. | Add 0.5 mL DMF as a "susceptor" to improve heating efficiency. |
| Oiling out (Step 2) | Temperature too high (>80°C). | Reduce MW temp to 50°C; extend time to 8 mins. Use cooling air during irradiation. |
| Racemization | Basic conditions or overheating.[2][3] | Ensure neutral pH during coupling. Use HOBt additive if using DCC. |
| Vessel Failure | Pressure buildup. | Ensure the vial is not >50% full. Use a dedicated pressure-release cap. |
References
-
El-Faham, A., et al. (2012).[4] Microwave irradiation: A facile, scalable and convenient method for synthesis of N-phthaloylamino acids. Journal of King Saud University - Science. Retrieved from [Link]
-
Cravotto, G., et al. (2018). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Processes. Retrieved from [Link]
-
Biotage. (2023). Microwave Assisted Organic and Peptide Synthesis Application Note. Retrieved from [Link]
Sources
Procedure for coupling Glycine and DL-Phenylalanine with phthalic anhydride
Coupling Glycine and DL-Phenylalanine with Phthalic Anhydride
Executive Summary
This technical guide outlines the optimized protocols for synthesizing N-Phthaloylglycine and N-Phthaloyl-DL-phenylalanine . These compounds are critical intermediates in medicinal chemistry, serving as protected amino acid building blocks for peptide synthesis and as bioactive scaffolds in drug discovery (e.g., anti-inflammatory and anticonvulsant agents).[1]
The protocols detailed below utilize the glacial acetic acid reflux method . This approach is selected over fusion (solvent-free) methods for its superior control over heat distribution, reduced risk of charring, and higher purity of the final crystalline product.
Chemical Basis & Reaction Mechanism
The formation of N-phthaloyl amino acids proceeds via a two-step nucleophilic acyl substitution followed by a dehydration-driven cyclization.
-
Nucleophilic Attack: The amino group (
) of the amino acid attacks one of the carbonyl carbons of phthalic anhydride, opening the ring to form an intermediate -phthaloylamic acid . -
Cyclodehydration: Under heat and acidic conditions (acetic acid), the amic acid undergoes intramolecular cyclization, losing a water molecule to form the thermodynamically stable five-membered imide ring.
Visualization: Reaction Mechanism
The following diagram illustrates the pathway from reactants to the stable imide product.
Figure 1: Step-wise mechanism of N-phthaloylation. The reaction is driven to completion by the removal of water.
Experimental Protocols
General Considerations
-
Stoichiometry: A 1:1 molar ratio is standard, but a slight excess (1.05 eq) of phthalic anhydride can ensure complete consumption of the more expensive amino acid.
-
Solvent: Glacial acetic acid acts as both solvent and catalyst for the dehydration step.
Protocol A: Synthesis of N-Phthaloylglycine
Target Product: N-Phthaloylglycine (2-(1,3-dioxoisoindol-2-yl)acetic acid) CAS: 4702-13-0 Literature Melting Point: 193–196 °C[2]
Materials
-
Phthalic Anhydride (Reagent Grade)
-
Glycine (Reagent Grade)
-
Glacial Acetic Acid[1]
-
Ethanol (95%) for recrystallization
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1.0 equivalent of Glycine and 1.0 equivalent of Phthalic Anhydride .
-
Solvation: Add Glacial Acetic Acid (approx. 2–3 mL per gram of reactants).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring. Maintain reflux for 1.5 to 2 hours . The solution should become clear as reactants dissolve and react.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Option 1 (Direct Precipitation): If the product crystallizes out upon cooling, filter directly.
-
Option 2 (Water quench): If no solid forms, pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring to precipitate the crude product.
-
-
Purification: Filter the white solid and wash with cold water to remove excess acetic acid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling 10% ethanol/water (or pure water). Allow to cool slowly to crystallize.
-
Drying: Dry the crystals in a desiccator or oven at 60 °C.
Protocol B: Synthesis of N-Phthaloyl-DL-Phenylalanine[3]
Target Product: N-Phthaloyl-DL-phenylalanine CAS: 5123-55-7 (DL-form) / 4702-13-0 (General Ref) Literature Melting Point: ~175–182 °C (Varies by purity/isomer; verify with standard)[3][4]
Materials
Step-by-Step Procedure
-
Setup: Combine 1.0 equivalent of DL-Phenylalanine and 1.0 equivalent of Phthalic Anhydride in a round-bottom flask.
-
Solvation: Add Glacial Acetic Acid (approx. 4 mL per gram of reactants). Note: Phenylalanine is bulkier than glycine; slightly more solvent volume ensures good mixing.
-
Reaction: Heat to reflux. Due to the steric hindrance of the benzyl side chain, extend the reflux time to 4–6 hours to ensure complete cyclization of the amic acid intermediate.
-
Workup:
-
Cool the mixture. The product may crystallize less readily than the glycine derivative.
-
Remove the majority of acetic acid under reduced pressure (rotary evaporator) if yield is low upon cooling.
-
Pour the residue into ice-water.
-
-
Purification: Collect the precipitate by filtration. Wash thoroughly with water.[3][4][11]
-
Recrystallization: Recrystallize from ethanol/water or a chloroform/petroleum ether mixture to obtain pure crystals.
Process Workflow
The following flowchart summarizes the operational steps for both protocols.
Figure 2: Operational workflow for the synthesis of N-phthaloyl amino acids.
Data Summary & Characterization
| Parameter | N-Phthaloylglycine | N-Phthaloyl-DL-Phenylalanine |
| Formula | C₁₀H₇NO₄ | C₁₇H₁₃NO₄ |
| MW | 205.17 g/mol | 295.29 g/mol |
| Appearance | White crystalline needles | White/Off-white powder or crystals |
| Melting Point | 193–196 °C | ~175–182 °C (Verify w/ CoA) |
| Solubility | Soluble in hot EtOH, glacial acetic acid | Soluble in hot EtOH, CHCl₃ |
| Key IR Peaks | 1720, 1770 cm⁻¹ (Imide C=O) | 1715, 1765 cm⁻¹ (Imide C=O) |
Troubleshooting & Optimization
-
Incomplete Cyclization: If the melting point is significantly lower than expected (e.g., <150°C for Glycine derivative), the intermediate amic acid may still be present. Solution: Reflux for an additional hour or add a dehydrating agent (e.g., acetic anhydride) to the reaction mixture.
-
Coloration: Yellow or brown discoloration suggests overheating or charring. Solution: Ensure the oil bath temperature does not exceed 130°C (acetic acid BP is 118°C) and use high-purity starting materials.
-
Yield Loss: If yield is low, the product may be too soluble in the mother liquor. Solution: Concentrate the filtrate further or use a minimum amount of solvent during recrystallization.
Safety & Hazards
-
Phthalic Anhydride: A potent respiratory sensitizer and skin irritant. Weigh in a fume hood and avoid dust inhalation.
-
Glacial Acetic Acid: Corrosive and flammable. Handle with gloves and eye protection.
-
Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal according to local regulations.
References
-
BenchChem. Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Coordination Compounds. Retrieved from
-
ChemicalBook. N-Phthaloylglycine Properties and Safety Data. Retrieved from
-
SciSpace. Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from
-
National Institutes of Health (NIH). Phthalic anhydride: a valuable substrate in organic transformations. Retrieved from
-
Sigma-Aldrich. Product Specification: N-Phthaloylglycine 97%.[12] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Phthaloylglycine | 4702-13-0 [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. ebin.pub [ebin.pub]
- 10. CN101906051B - Synthesizing method of chiral amino indanone - Google Patents [patents.google.com]
- 11. N-Phthaloylglycine(4702-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Issues of N-Phthaloyl-Gly-DL-Phe in Water
Prepared by: Senior Application Scientist, Formulations Department
Welcome to the technical support guide for N-Phthaloyl-Gly-DL-Phe. This document provides in-depth troubleshooting protocols and scientific explanations for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, ensuring the integrity and success of your experiments.
Section 1: Understanding the Challenge - Compound Properties at a Glance
N-Phthaloyl-Gly-DL-Phe is a dipeptide derivative with distinct structural features that govern its solubility. Its poor solubility in neutral water is not an anomaly but an expected consequence of its molecular architecture. The primary challenge arises from a combination of a bulky, non-polar N-terminal protecting group and a hydrophobic amino acid side chain.
The key to solubilization is to manipulate the molecule's single ionizable group—the C-terminal carboxylic acid—or to modify the solvent environment to better accommodate its hydrophobic nature.
| Property | Assessment | Impact on Aqueous Solubility |
| N-Terminal Group | Phthaloyl | Highly hydrophobic and bulky. It removes the positive charge potential of the N-terminal amine, significantly decreasing polarity. |
| Amino Acid Residues | Glycine (Gly) DL-Phenylalanine (Phe) | Glycine is neutral. The phenylalanine residue contributes a large, non-polar benzyl side chain, further increasing hydrophobicity.[1] |
| C-Terminal Group | Carboxylic Acid (-COOH) | The only significantly ionizable group. At neutral pH (~7), it is predominantly in its protonated, non-polar form. It can be deprotonated to a charged carboxylate (-COO⁻) under basic conditions. |
| Overall Character | Hydrophobic, Acidic Peptide Derivative | The molecule is expected to be practically insoluble in neutral water.[2] Solubility is highly dependent on pH. |
| Predicted pKa | ~3.5 - 4.0 | The pKa of the C-terminal carboxylic acid is estimated based on similar structures.[2] This means the molecule is neutral at pH values below ~3.5 and negatively charged at pH values significantly above 4.0. |
Section 2: Solubility Troubleshooting Decision Tree
Before selecting a protocol, use this decision tree to determine the most appropriate starting point based on the constraints of your downstream application.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why won't N-Phthaloyl-Gly-DL-Phe dissolve in my neutral phosphate-buffered saline (PBS)?
A: The insolubility in neutral buffer is expected. The molecule has two dominant hydrophobic regions: the N-terminal phthaloyl group and the phenyl side chain of phenylalanine. At neutral pH, the C-terminal carboxylic acid is largely protonated (-COOH) and thus uncharged, making the entire molecule highly non-polar. To achieve solubility in water, this carboxylic acid must be deprotonated to its charged (-COO⁻) form, which requires a basic pH.[3]
Q2: I see that the unprotected dipeptide, Gly-DL-Phe, is slightly water-soluble. Why is the N-phthaloyl version so much worse?
A: The unprotected dipeptide has a free N-terminal amine (-NH2) and a C-terminal carboxylic acid (-COOH). These can exist as zwitterions in neutral water, with a positive charge on the amine and a negative charge on the carboxylate, which enhances water solubility. The phthaloyl group is an N-terminal "protecting group" that replaces the polar, chargeable amine with a large, non-polar, unchargeable aromatic structure, drastically reducing the molecule's overall polarity and water solubility.
Q3: Can I heat the solution to aid dissolution?
A: Gentle warming (e.g., to 37°C) can increase the rate of dissolution.[4] However, prolonged or excessive heating is not recommended without stability data, as it can potentially lead to the degradation of the peptide bonds or other chemical modifications. Always try other methods like sonication or pH adjustment first.
Q4: Is sonication helpful?
A: Yes, sonication is a useful physical method to break down powder aggregates and increase the surface area available for solvation, which can accelerate the dissolution process.[1] It is often used in conjunction with the chemical methods described in the guides below.
Section 4: In-Depth Troubleshooting Guides
Guide 1: Solubilization via pH Adjustment (Primary Recommended Method)
-
Principle of Causality: This method leverages the acidic nature of the C-terminal carboxylic acid. According to the Henderson-Hasselbalch equation, when the pH of the solution is raised significantly above the pKa of the carboxylic acid (~3.5-4.0), the equilibrium shifts strongly towards the deprotonated, anionic carboxylate form (R-COO⁻). This charged species is a salt and is dramatically more soluble in polar solvents like water than its neutral counterpart.
-
Experimental Protocol:
-
Preparation: Weigh the required amount of N-Phthaloyl-Gly-DL-Phe powder in a sterile container.
-
Initial Suspension: Add a small volume of high-purity water (e.g., to make a concentrated 10-50 mg/mL suspension). The powder will not dissolve at this stage.
-
Titration with Base: While vortexing or stirring, add a basic solution such as 0.1 M NaOH or 0.1 M ammonium hydroxide dropwise.
-
Observation: Continue adding the base until the solution becomes completely clear. The required pH is typically >8.0. A brief period of sonication can be applied to ensure complete dissolution.
-
Stock Solution: Once dissolved, add more water or your desired buffer to reach a convenient stock concentration (e.g., 10 mg/mL).
-
Final Dilution: This basic stock solution can now be diluted into your final experimental medium.
-
Validation: Always measure the final pH of your working solution. Be aware that diluting the basic stock into a neutral, strongly buffered medium may cause the pH to drop, potentially leading to precipitation if the compound's concentration exceeds its solubility limit at that new pH.
-
-
Trustworthiness & Self-Validation:
-
Visual Check: A successfully solubilized solution will be completely clear and free of any visible particulates.
-
pH Confirmation: Measure the pH of the stock solution to confirm it is alkaline.
-
Reversibility Test (Optional): On a small aliquot, carefully add a dilute acid (e.g., 0.1 M HCl). The compound should precipitate out as the pH drops below 7, confirming that solubility is pH-dependent.
-
Guide 2: Use of Water-Miscible Organic Co-solvents
-
Principle of Causality: When pH modification is not an option, the polarity of the solvent itself must be altered. Organic co-solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly polar but also have non-polar character, making them excellent at dissolving hydrophobic compounds.[1][4] They work by disrupting the strong hydrogen-bonding network of water and creating a solvent environment that is more energetically favorable for the non-polar solute.
-
Experimental Protocol:
-
Preparation: Weigh the N-Phthaloyl-Gly-DL-Phe powder in a suitable container.
-
Primary Dissolution: Add a minimal volume of 100% DMSO or DMF directly to the dry powder. For example, start with 50-100 µL for 1-5 mg of compound.
-
Ensure Complete Dissolution: Vortex or sonicate until the solution is completely clear. This creates a highly concentrated organic stock.
-
Aqueous Dilution (Critical Step): Slowly add the organic stock solution dropwise into your final aqueous buffer while the buffer is being rapidly stirred or vortexed. Do NOT add the aqueous buffer to the organic stock , as this can cause the compound to crash out of solution immediately.
-
Observation: Monitor for any signs of cloudiness or precipitation. If this occurs, you have exceeded the solubility limit for that specific co-solvent/buffer ratio.
-
-
Trustworthiness & Self-Validation:
-
Final Concentration: The final concentration of the organic solvent should be kept as low as possible and must be compatible with your experimental system. Many biological assays are sensitive to DMSO concentrations above 0.5-1%.
-
Solvent Control: It is imperative to run a parallel control experiment containing the same final concentration of the organic co-solvent to account for any effects of the solvent on the assay.
-
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (final assay conc.) | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| DMF | 1-5% (final assay conc.) | Similar to DMSO. Also carries potential toxicity concerns. |
| Ethanol | 5-10% (final assay conc.) | Less effective for highly hydrophobic compounds but may be better tolerated in some biological systems. |
References
-
ChemBK. Phthaloyl glycine. [Link]
-
PharmaCompass. Dl-Phenylalanine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
PubChem, National Institutes of Health. Glycyl-DL-phenylalanine. [Link]
-
Cheméo. Chemical Properties of DL-Phenylalanine (CAS 150-30-1). [Link]
-
Al-Balushi, M. S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC, NIH. [Link]
-
Isca Biochemicals. Peptide solubility. [Link]
-
Yang, W., et al. (2012). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]
-
Chemsrc. N-(N,N-phthaloyl-glycyl)-L-alanine. [Link]
Sources
Technical Support Center: Phthaloyl (Phth) Deprotection Optimization
Topic: Troubleshooting Incomplete or Problematic Deprotection of Phthaloyl Moieties Ticket ID: PHTH-DEP-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The phthaloyl (Phth) group is a robust protecting group for primary amines, favored for its stability and ability to prevent racemization. However, its removal often presents three distinct failure modes: insolubility of byproducts (trapping the target amine), incomplete cleavage (stalling at the mono-amide intermediate due to sterics), or substrate degradation (base sensitivity).
This guide replaces "trial and error" with a mechanistic approach to deprotection, offering three validated workflows to resolve these specific bottlenecks.
Diagnostic Workflow
Before adding more reagent or increasing heat, identify the specific failure mode using the logic tree below.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate properties and observed failure modes.
Comparative Reagent Analysis
| Parameter | Hydrazine Hydrate (Standard) | Methylamine / Ethylenediamine | NaBH₄ / Acetic Acid |
| Mechanism | Nucleophilic Substitution (Ing-Manske) | Nucleophilic Substitution | Reductive Ring Opening + Hydrolysis |
| Byproduct | Phthalhydrazide (Insoluble polymer-like solid) | N,N'-dialkylphthalamides (Soluble) | o-Hydroxymethylbenzoic acid lactone (Soluble) |
| pH Conditions | Basic (pH 10-12) | Basic (pH 11-13) | Neutral |
| Steric Tolerance | Low | High (MeNH₂ is small) | High (Hydride is smallest) |
| Primary Risk | Product trapping in precipitate | Volatility of reagent | Reduction of other groups (rare) |
Protocol A: The Solubility Fix (Methylamine/EDA)
Use Case: When standard hydrazine deprotection yields a white precipitate (phthalhydrazide) that traps your amine, or when the reaction is slow due to poor solubility in ethanol.
The Science
Hydrazine produces phthalhydrazide, which is notoriously insoluble in organic solvents and water, often co-precipitating with the amine salt. Switching to Methylamine (MeNH₂) or Ethylenediamine (EDA) generates N,N'-dimethylphthalamide or the EDA-adduct, both of which are soluble in organic solvents. This allows for a liquid-liquid extraction workup rather than a filtration nightmare.
Step-by-Step Protocol
-
Dissolution: Dissolve the Phth-protected substrate (1.0 equiv) in Ethanol (EtOH).
-
Note: If solubility is poor, use a 1:1 mixture of EtOH and THF.
-
-
Reagent Addition: Add 40% aqueous Methylamine (10–20 equiv).
-
Why Excess? Methylamine is volatile; excess ensures the equilibrium drives forward to the bis-amide.
-
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours.
-
Monitoring: TLC will show the disappearance of the starting material. The intermediate mono-amide may appear transiently.
-
-
Workup (The "Self-Validating" Step):
-
Concentrate the reaction mixture to dryness (removes excess MeNH₂ and EtOH).
-
Acid/Base Extraction:
-
Dissolve residue in dilute HCl (pH 2). The target amine moves to the aqueous phase; the non-basic N,N'-dimethylphthalamide byproduct remains in organic/solid phase or can be extracted with Dichloromethane (DCM).
-
Wash the aqueous acidic layer with DCM (2x) to remove the byproduct.
-
Basify the aqueous layer (pH >12) with NaOH.
-
Extract the free amine into DCM or EtOAc.
-
-
Protocol B: Overcoming Steric Hindrance (The "Stalled" Reaction)
Use Case: When the reaction stalls at the intermediate N-phthaloylamide (ring-opened but not cleaved) due to steric bulk near the nitrogen.
The Science
The cleavage is a two-step mechanism. The first nucleophilic attack opens the ring (fast). The second attack (intramolecular cyclization of the nucleophile) releases the amine (slow). If the amine is bulky, the second step is kinetically inhibited. We must increase the temperature or use a smaller nucleophile.
Step-by-Step Protocol
-
Solvent Switch: Use n-Butanol instead of Ethanol.
-
Reasoning: n-Butanol boils at 117°C, allowing for higher thermal energy activation without using a pressurized vessel.
-
-
Reagent: Add Ethylenediamine (EDA) (10 equiv).
-
Reflux: Heat to 90–100°C for 12–24 hours.
-
Workup:
-
Evaporate n-Butanol (requires high vacuum).
-
Follow the Acid/Base Extraction outlined in Protocol A.
-
Protocol C: Reductive Cleavage (The "Osby Method")
Use Case: For substrates sensitive to high pH (e.g., esters, epimerizable centers) where hydrazine or amines cause degradation.
The Science
Developed by Osby et al., this method avoids nucleophilic attack on the carbonyl. Instead, Sodium Borohydride (
Mechanism Visualization
Figure 2: The reductive cleavage pathway avoids basic intermediates, preserving sensitive functional groups.
Step-by-Step Protocol
-
Reduction: Dissolve substrate in 2-Propanol:Water (6:1). Add Sodium Borohydride (
) (5.0 equiv). Stir at RT for 24 hours.-
Checkpoint: Carefully quench a small aliquot; TLC should show a more polar spot (hydroxylactam).
-
-
Acidification: Carefully add Glacial Acetic Acid (caution: hydrogen gas evolution) until pH 4–5.
-
Hydrolysis: Heat the acidified solution to 80°C for 2 hours.
-
Workup:
-
Concentrate to dryness.
-
The residue contains the amine acetate salt and phthalide (soluble in ether).
-
Partition between water and Ether/DCM. The amine stays in water; phthalide goes to organic.
-
Lyophilize the aqueous phase to recover the pure amine salt.
-
Frequently Asked Questions (FAQ)
Q: Why is my yield >100% after hydrazine deprotection? A: You likely have phthalhydrazide contamination . This byproduct forms a salt with your amine or simply co-precipitates.
-
Fix: Dissolve the crude solid in water and adjust pH to 5. Phthalhydrazide precipitates out (it is acidic, pKa ~6). Filter it off, then basify the filtrate to isolate your amine.
Q: Can I use the microwave to speed this up? A: Yes. Using Protocol A (Methylamine/EtOH) in a microwave reactor at 60–80°C can reduce reaction times from 12 hours to 20 minutes. Ensure you use a sealed vessel rated for the pressure generated by volatile methylamine.
Q: My substrate has an ester group. Will hydrazine cleave it? A: Yes, hydrazine is a potent nucleophile and will form the hydrazide of your ester. STOP immediately and switch to Protocol C (NaBH₄/Acetic Acid) , which is orthogonal to esters.
Q: I see a new spot on TLC that isn't the amine or the starting material. What is it? A: It is likely the phthalamic acid intermediate (ring-opened but not cleaved). This indicates the reaction has stalled.[1]
-
Fix: Increase temperature or switch to a smaller nucleophile (Methylamine) as detailed in Protocol B.
References
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines.[1][2][3] Journal of the Chemical Society, 2348–2351. Link
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984).[3] An exceptionally mild deprotection of phthalimides.[4][5] Tetrahedron Letters, 25(20), 2093–2096. Link[6]
- Khan, M. N. (1995). Kinetics and mechanism of the alkaline hydrolysis of phthalimide and its derivatives. Journal of Organic Chemistry. (Contextualizing the ring-opening mechanism).
-
Kukula, H., et al. (2020).[7] Optimization of Phthalimide Deprotection Using Methylamine. Organic Process Research & Development. (Supporting the soluble byproduct protocol).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of DL-Isomer Mixtures of Dipeptides
Welcome to the technical support center for the purification of dipeptide DL-isomer mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work. Our approach is grounded in fundamental scientific principles to not only solve immediate challenges but also to empower you with the knowledge to proactively design robust purification strategies.
I. Foundational Principles: The Challenge of Dipeptide Isomers
Dipeptides containing one or more chiral centers can exist as enantiomers (non-superimposable mirror images, e.g., L-Ala-L-Phe and D-Ala-D-Phe) or diastereomers (stereoisomers that are not mirror images, e.g., L-Ala-L-Phe and D-Ala-L-Phe). While diastereomers have different physical properties and can often be separated by standard chromatographic techniques like reversed-phase HPLC, enantiomers have identical properties in an achiral environment, making their separation impossible without the introduction of a chiral selector or derivatizing agent.[1][2] The purification of DL-isomer mixtures, which can contain both diastereomers and enantiomers, therefore requires specialized approaches.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of dipeptide isomer mixtures.
A. Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Question 1: Why am I seeing poor resolution or co-elution of my dipeptide diastereomers on a C18 column?
Answer: This is a common challenge, as diastereomeric dipeptides can have very similar hydrophobicity. Here’s a breakdown of the likely causes and a systematic approach to troubleshooting:
-
Causality: The separation of diastereomers on an achiral stationary phase like C18 is dependent on subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase. If these differences are minimal, the diastereomers will have very similar retention times.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient is crucial for separating closely eluting peaks. Try decreasing the rate of increase of your organic solvent (e.g., acetonitrile or methanol) to 0.5% or even 0.2% per minute around the elution point of your dipeptides.
-
Modify Mobile Phase Additives: The choice and concentration of an ion-pairing agent can significantly impact selectivity.[2][3]
-
Trifluoroacetic Acid (TFA): If you are using the standard 0.1% TFA, try varying its concentration from 0.05% to 0.2%. This can alter the ionization state of the dipeptide's terminal amino and carboxyl groups, potentially leading to better separation.
-
Formic Acid: For mass spectrometry (MS) compatibility, formic acid is often preferred. Experiment with concentrations between 0.1% and 1.0%.
-
Alternative Ion-Pairing Reagents: For very stubborn separations, consider using a different ion-pairing reagent like heptafluorobutyric acid (HFBA), which has stronger ion-pairing capabilities.
-
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol or isopropanol. The different solvent properties can alter the selectivity of the separation.[4]
-
Adjust the Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of the solute-stationary phase interaction.[1]
-
Lowering the temperature (e.g., from 40°C to 25°C) often increases chiral selectivity by enhancing weaker bonding forces, which can sometimes improve diastereomeric resolution.[1]
-
Increasing the temperature can improve peak shape and efficiency.[1] Experiment with a range of temperatures to find the optimal balance.
-
-
Consider a Different Stationary Phase: If the above steps fail, your dipeptides may not be separable on a C18 phase. Consider a phenyl-hexyl or a polar-embedded phase, which offer different selectivities.
-
Question 2: My dipeptide peaks are broad and tailing. What can I do?
Answer: Poor peak shape is often indicative of secondary interactions with the stationary phase or issues with the HPLC system itself.
-
Causality: Peak tailing can be caused by the interaction of basic amino acid residues with acidic silanol groups on the silica support of the stationary phase. Broadening can result from slow kinetics of interaction or issues with the flow path.
-
Troubleshooting Steps:
-
Check for System Voids: Ensure all fittings, especially at the column inlet and outlet, are properly seated to avoid dead volume.[5]
-
Increase Ion-Pairing Agent Concentration: A higher concentration of TFA (e.g., 0.15%) can better mask the residual silanols on the stationary phase, reducing tailing.
-
Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try reducing the injection volume or the sample concentration.[6]
-
Sample Solvent Effects: Dissolve your sample in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting a sample in a strong solvent like pure DMSO can cause peak distortion.[6]
-
Use a Guard Column: A guard column with the same packing material can protect your analytical column from contaminants that might cause peak shape issues.[7]
-
B. Chiral HPLC Troubleshooting
Question 3: I'm not getting any separation of my dipeptide enantiomers on a chiral stationary phase (CSP). What should I do?
Answer: Achieving enantiomeric separation is highly dependent on the specific interactions between your dipeptide and the chiral selector of the CSP.
-
Causality: Enantiomeric separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[2] The stability of these complexes must be different for the two enantiomers to achieve separation.
-
Troubleshooting Steps:
-
Confirm You Have the Right Column Type: Different CSPs have different chiral selectors. A column that works well for one class of compounds may not work for another. For dipeptides, macrocyclic glycopeptide (e.g., CHIROBIOTIC T, V, R), polysaccharide-based (e.g., amylose or cellulose derivatives), and zwitterionic ion-exchange (e.g., CHIRALPAK ZWIX) columns are often good starting points.[5][7][8]
-
Optimize the Mobile Phase:
-
Polar Organic Mode: A mixture of methanol or ethanol with acetonitrile, often with small amounts of acidic and basic additives (like acetic acid and triethylamine), is a common starting point for many CSPs.[5]
-
Reversed-Phase Mode: An aqueous buffer with an organic modifier (acetonitrile or methanol) can also be effective.
-
Mobile Phase Additives: Small amounts of acid and base can significantly influence the ionization state of both the dipeptide and the CSP, which is often crucial for chiral recognition.
-
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), which allow more time for the diastereomeric complexes to form and separate.[1]
-
Decrease the Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution.[1]
-
Screen Different CSPs: If optimization fails, it is likely that the chosen CSP is not suitable for your dipeptide. It is often necessary to screen several different types of CSPs to find one that provides adequate selectivity.[9]
-
C. Diastereomeric Crystallization Troubleshooting
Question 4: I'm trying to separate my dipeptide diastereomers by crystallization, but I'm not getting any enrichment of one isomer.
Answer: Successful diastereomeric crystallization relies on a significant difference in solubility between the two diastereomers in a given solvent system.
-
Causality: For one diastereomer to crystallize preferentially, it must be significantly less soluble than the other in the chosen solvent at the crystallization temperature. If the solubilities are too similar, both will either remain in solution or co-crystallize.
-
Troubleshooting Steps:
-
Extensive Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which one diastereomer is sparingly soluble while the other is freely soluble.
-
Control the Cooling Rate: Slow cooling is generally preferred to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can trap impurities and the more soluble diastereomer in the crystal lattice.
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, use it to seed the supersaturated solution. This can promote the crystallization of the desired isomer.
-
Consider Salt Formation: If the free dipeptides do not show a sufficient solubility difference, consider forming diastereomeric salts with a chiral resolving agent (if you are starting with an enantiomeric mixture) or achiral acids/bases (for diastereomers). The resulting salts will have different crystal packing and solubility properties.[10] For example, forming a sulfate salt has been shown to dramatically alter the solubility of valylhistidine diastereomers in methanol.[9]
-
Sonication: Gentle sonication can sometimes induce crystallization in a stubborn solution.[11]
-
III. Experimental Protocols
A. Protocol for Chiral HPLC Method Development
This protocol provides a systematic approach to developing a separation method for a dipeptide isomer mixture using a chiral stationary phase.
-
Column Selection:
-
Based on the dipeptide's properties (e.g., presence of aromatic rings, charge), select 2-3 different types of chiral columns for initial screening. Good starting points include a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T), a polysaccharide-based column (e.g., Amylose or Cellulose-based), and a zwitterionic column (e.g., CHIRALPAK ZWIX).[5][7][8]
-
-
Mobile Phase Screening:
-
Prepare stock solutions of your dipeptide mixture in a suitable solvent (e.g., methanol or ethanol).
-
For each column, perform initial screening runs with the mobile phases listed in the table below.
-
Screening Gradient: A typical screening gradient is 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. The flow rate should be appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
| Mobile Phase System | Solvent A | Solvent B | Notes |
| Polar Organic Mode | Acetonitrile | Methanol or Ethanol | Add 0.1% acetic acid and 0.1% triethylamine to both solvents. |
| Reversed-Phase (Acidic) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Good for MS compatibility. |
| Reversed-Phase (Basic) | 10 mM Ammonium Bicarbonate in Water, pH 9 | Acetonitrile | Useful for dipeptides with acidic side chains. |
-
Method Optimization:
-
Once a promising column and mobile phase system have been identified (i.e., some separation is observed), optimize the separation:
-
Gradient: Switch to a shallower gradient around the elution time of the isomers.
-
Isocratic Hold: If the resolution is good, an isocratic method can be developed for better reproducibility.
-
Temperature: Evaluate the effect of column temperature in 10°C increments (e.g., 25°C, 35°C, 45°C).
-
Flow Rate: Test lower flow rates (e.g., 0.5-0.8 mL/min) to see if resolution improves.[1]
-
-
B. Protocol for Diastereomeric Crystallization
This protocol outlines a general procedure for separating dipeptide diastereomers by fractional crystallization.
-
Solubility Assessment (Small Scale):
-
In small vials, test the solubility of the diastereomeric mixture (approx. 10-20 mg) in a range of solvents (0.5-1.0 mL).
-
Solvents to screen: water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Heat the vials gently to aid dissolution and then allow them to cool slowly to room temperature, followed by cooling in a refrigerator (4°C).
-
Observe which solvents yield crystalline material. The ideal solvent system will dissolve the mixture upon heating but yield crystals of one diastereomer upon cooling.
-
-
Preparative Crystallization:
-
Dissolve the bulk of the dipeptide mixture in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature. Covering the beaker with a watch glass can slow down evaporation and promote the growth of larger, purer crystals.
-
If no crystals form, try seeding the solution with a tiny crystal of the desired diastereomer (if available).
-
Once crystal formation appears to be complete, place the flask in an ice bath or refrigerator for several hours to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the degree of enrichment.
-
-
Recrystallization:
-
If the initial purity is not satisfactory, one or more recrystallization steps may be necessary.
-
IV. Visualization of Workflows
A. Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting an appropriate purification strategy for a DL-dipeptide mixture.
Caption: A decision tree to guide the selection of a purification method for DL-dipeptide mixtures.
B. RP-HPLC Troubleshooting Workflow
This diagram illustrates a systematic approach to troubleshooting poor separation of dipeptide diastereomers on a reversed-phase column.
Caption: A workflow for troubleshooting poor resolution of dipeptide diastereomers in RP-HPLC.
V. Quantitative Data Summary
The following table provides a qualitative and quantitative comparison of common chiral stationary phases used for dipeptide separations. The resolution (Rs) values are indicative and can vary significantly based on the specific dipeptide and chromatographic conditions.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Typical Resolution (Rs) for Dipeptides | Advantages | Limitations |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V, R, TAG | Inclusion complexation, hydrogen bonding, π-π interactions, and steric hindrance. | 1.5 - 4.0[5] | Broad applicability, can be used in multiple mobile phase modes (RP, polar organic, normal phase). | Can require longer equilibration times. |
| Polysaccharide-Based | CHIRALPAK AD, CHIRALCEL OD | Chiral grooves and cavities on the derivatized cellulose or amylose backbone. | 1.2 - 8.0[12] | High success rate for a wide range of compounds, good for preparative scale. | May have restrictions on compatible solvents. |
| Zwitterionic Ion-Exchange | CHIRALPAK ZWIX(+), ZWIX(-) | Electrostatic interactions, hydrogen bonding, and steric effects. | 1.5 - 3.0 | Excellent for amino acids and small peptides, allows for reversal of elution order by switching columns. | Mobile phase composition can be complex to optimize (often requires acid and base additives). |
| Ligand Exchange | Astec CLC-D, CLC-L | Formation of ternary diastereomeric complexes with a metal ion (e.g., Cu²⁺) and the chiral selector. | > 1.5 | Good for free amino acids and some dipeptides. | Mobile phase contains metal ions, which may not be desirable for all applications. |
VI. References
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]
-
Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. PubMed. Available at: [Link]
-
Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society. Available at: [Link]
-
How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
-
Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at: [Link]
-
Facile Method for Determining Lanthipeptide Stereochemistry. PubMed Central. Available at: [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Corporation. Available at: [Link]
-
Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. Nature. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]
-
Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PubMed Central. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link]
-
Dealing with Wandering First-Dimension Peaks in 2D-LC Separations. LCGC International. Available at: [Link]
-
Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry. Agilent. Available at: [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. Available at: [Link]
-
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]
-
Supercritical Fluid Chromatography is Leading to a More Sustainable Peptide Future. Teledyne ISCO. Available at: [Link]
-
Determining Chiral Purity of Amino Acids. Aapptec. Available at: [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. Available at: [Link]
-
How does mobile phase modifier concentration impact peptide purity with flash chromatography? Biotage. Available at: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Available at: [Link]
-
HPLC Troubleshooting Guide. Chrom-Support. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. MDPI. Available at: [Link]
-
Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Available at: [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Available at: [Link]
-
Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. ScienceDirect. Available at: [Link]
-
Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]
-
Peptide Diastereomers, Separation of. ResearchGate. Available at: [Link]
-
A two-step enzymatic synthesis of dipeptides. PubMed. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. Available at: [Link]
-
(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. Available at: [Link]
-
(PDF) Quantitative Difference in Solubility of Diastereomeric (2 H/ 1 H)-Isotopomers. ResearchGate. Available at: [Link]
-
Separation of diastereomers. Chromatography Forum. Available at: [Link]
-
A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
US Patent for Method for crystallization of amino acids. Google Patents. Available at:
-
US Patent for Resolution of racemic amino acids. Google Patents. Available at:
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available at: [Link]
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: HPLC Retention Time Standards for N-Phthaloyl-Gly-DL-Phe
The following guide details the HPLC retention time standardization for N-Phthaloyl-Gly-DL-Phe , a hydrophobic dipeptide derivative often used as a model compound in peptide synthesis and protecting group studies.
This guide compares the performance of Standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl stationary phases, which offer alternative selectivity for this highly aromatic molecule.
Executive Summary
N-Phthaloyl-Gly-DL-Phe (N-Phth-Gly-DL-Phe) presents a unique chromatographic challenge due to its dual nature: it contains a polar peptide backbone masked by a highly hydrophobic, aromatic phthaloyl protecting group.[1] Standardizing its retention time requires a method that balances the retention of the hydrophobic core while maintaining peak shape for the free carboxylic acid terminus.
This guide compares two primary methodologies for retention time standardization:
-
Method A (The Standard): C18 Reverse Phase – The industry workhorse for general purity profiling.
-
Method B (The Alternative): Phenyl-Hexyl Reverse Phase – A specialized phase maximizing pi-pi interactions for superior resolution of aromatic impurities.[1]
Chemical Profile & Theoretical Basis
To establish a valid retention time standard, one must understand the forces governing the analyte's behavior.
-
Analyte: N-Phthaloyl-Glycyl-DL-Phenylalanine[1]
-
Molecular Formula: C
H N O -
Key Structural Features:
-
Phthalimide Group: Adds significant hydrophobicity and UV absorbance (254 nm).[1]
-
Phenylalanine Side Chain: Adds aromaticity and hydrophobicity.[1]
-
C-Terminal Carboxyl: pH-sensitive (requires acidic mobile phase to suppress ionization and increase retention).[1]
-
Chirality (DL): The compound is a racemate. On achiral columns (C18/Phenyl), the D- and L- enantiomers co-elute as a single peak.[1]
-
Mechanism of Interaction
-
Hydrophobic Interaction: The primary retention mechanism on C18 columns.[1] The Phthaloyl and Phe groups partition into the alkyl chains.
-
Pi-Pi Stacking: On Phenyl-Hexyl columns, the aromatic rings of the analyte stack with the phenyl ring of the stationary phase, offering orthogonal selectivity.
Methodology Comparison: C18 vs. Phenyl-Hexyl[1]
The following table contrasts the performance of the standard C18 method against the Phenyl-Hexyl alternative.
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Alternative) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + Pi-Pi Stacking |
| Retention Time (RT) | Moderate (6–8 min) | Extended (8–12 min) |
| Selectivity | Separates based on hydrophobicity (LogP).[1] | Separates based on aromaticity and electron density.[1] |
| Impurity Resolution | Excellent for aliphatic impurities (e.g., Gly-Phe).[1] | Superior for aromatic impurities (e.g., Phthalic acid, free Phe). |
| Peak Shape | Sharp, symmetrical (with acid modifier). | Slightly broader due to strong aromatic interaction.[1] |
| Suitability | Routine QA/QC & Purity Checks. | Complex Mixture Analysis & Impurity Profiling. |
Experimental Protocols
Protocol A: Standard C18 Method (General Purity)
Use this method for routine retention time verification and concentration determination.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Phthaloyl absorbance) and 210 nm (Peptide bond).[1]
-
Injection Volume: 10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20% |
| 15.0 | 80% |
| 15.1 | 20% |
| 20.0 | 20% (Re-equilibration) |
Expected Retention Time: ~7.5 ± 0.5 min.[1][3]
Protocol B: Phenyl-Hexyl Method (Enhanced Selectivity)
Use this method if you suspect contamination with Phthalic anhydride or other aromatic byproducts.[1]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase B: Methanol (MeOH promotes pi-pi interactions better than ACN).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 35°C.[1]
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30% |
| 20.0 | 90% |
| 25.0 | 30% |[1]
Expected Retention Time: ~10.2 ± 0.5 min.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate retention time standard method based on analytical needs.
Caption: Decision matrix for selecting the optimal HPLC method. Green path indicates the standard protocol; Red path indicates the alternative for aromatic resolution.
Troubleshooting & Validation
To ensure your retention time standard is valid, apply these self-validating checks:
-
Peak Tailing Factor (Tf):
-
Requirement: 0.9 < Tf < 1.2.[1]
-
Correction: If Tf > 1.2 (tailing), increase the buffer concentration or lower the pH to ensure the C-terminal carboxylic acid is fully protonated (neutral).
-
-
Resolution (Rs):
-
Retention Stability:
-
Retention time should not drift > 0.1 min over 5 consecutive injections. Drifting usually indicates incomplete column equilibration or temperature fluctuations.[1]
-
References
-
PubChem. (2025).[1] Glycyl-DL-phenylalanine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Schurig, V. (2006).[1] Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551–557. Available at: [Link]
-
Gilar, M., et al. (2010).[4] Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography. Analytical Chemistry, 82(1), 265–275.[4] Available at: [Link]
-
Buruiana, E. C., et al. (2014).[5] Synthesis and characterization of poly[N-acryloyl-(D/L)-phenylalanine... copolymers.[1][5] Central European Journal of Chemistry, 12(10), 1056-1066.[5] Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Phthaloyl-Gly-DL-Phe
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Phthaloyl-Gly-DL-Phe, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this substance confidently and responsibly from the bench to its final disposition.
Hazard Assessment: Applying the Precautionary Principle
The primary concern stems from the GHS (Globally Harmonized System) classifications for N-Phthaloyl-DL-phenylalanine, a structurally similar compound. According to its PubChem entry, this substance is classified with significant hazard statements[1]:
-
H301: Toxic if swallowed.
-
H400: Very toxic to aquatic life.
This classification immediately designates the substance as hazardous waste. While an SDS for a different isomer, N-Phthaloyl-L-phenylalanine, does not list these specific hazards, the principle of precedence in safety dictates that we must prepare for the more severe potential hazards identified for the DL-racemic mixture's analog[2]. Therefore, N-Phthaloyl-Gly-DL-Phe must not be disposed of in standard trash or via drain disposal[3].
| Compound | CAS Number | Key GHS Hazard Statements | Source |
| N-Phthaloyl-DL-phenylalanine | 3588-64-5 | H301 (Toxic if swallowed), H400 (Very toxic to aquatic life) | PubChem[1] |
| N-Phthaloylglycine | 4702-13-0 | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | PubChem[4] |
| N-Phthaloyl-L-phenylalanine | 5123-55-7 | Not considered hazardous by US OSHA (29 CFR 1910.1200) | Fisher Scientific SDS[2] |
| Table 1: Hazard Profile of N-Phthaloyl Amino Acid Derivatives. The conflicting data necessitates a conservative approach, treating N-Phthaloyl-Gly-DL-Phe as hazardous based on the most severe classifications of its analogs. |
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][6]. As a laboratory professional, you are a "hazardous waste generator," and compliance with these regulations is mandatory[7]. The core of RCRA compliance is the "hazardous waste determination"—the process of identifying whether a waste material is hazardous[6]. Based on the assessment above, N-Phthaloyl-Gly-DL-Phe should be managed as a hazardous waste.
For academic laboratories, the EPA offers an alternative set of regulations under 40 CFR Part 262, Subpart K, which provides more operational flexibility while ensuring safety and environmental protection[8][9]. A key requirement is the development of a Laboratory Management Plan and the removal of hazardous waste from the laboratory at least every twelve months[8][9].
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of N-Phthaloyl-Gly-DL-Phe waste.
Sources
- 1. N-Phthaloyl-DL-phenylalanine | C17H13NO4 | CID 227754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Operational Safety Protocol: Handling N-PHTHALOYL-GLY-DL-PHE in Research Environments
The Hazard Landscape: Precautionary Principle
N-PHTHALOYL-GLY-DL-PHE (N-Phthaloylglycyl-DL-phenylalanine) is a protected dipeptide derivative commonly used as an intermediate in peptide synthesis. While constituent amino acids (Glycine, Phenylalanine) are benign, the phthalimide protecting group and the specific molecular configuration classify this as a Research Chemical .
Critical Safety Axiom: As with many intermediate peptide derivatives, specific toxicological data (LD50, chronic sensitization) may be incomplete. Therefore, you must operate under the Precautionary Principle : treat the substance as a potential irritant and sensitizer until proven otherwise.
Risk Profile[1]
-
Physical State: Crystalline Solid / Powder.[1]
-
Primary Risks: Inhalation of fine particulates; ocular irritation from dust; potential skin sensitization upon repeated contact.
-
Solvent Risks: When dissolved (typically in DMF, DMSO, or chlorinated solvents), the risk profile shifts to that of the carrier solvent, which can facilitate transdermal delivery of the peptide.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical (Solid vs. Solution).
Table 1: Task-Based PPE Specifications
| PPE Component | Solid Phase (Weighing/Transfer) | Solution Phase (Synthesis/Extraction) | Technical Rationale (The "Why") |
| Hand Protection | Single Layer: Nitrile (min 5 mil). | Double Layer: Laminate (Silver Shield) under Nitrile OR Double Nitrile (change immediately on splash). | Solids rarely permeate nitrile. Solutions (especially DMSO/DMF) permeate nitrile rapidly, carrying the solute with them. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Chemical Safety Goggles + Face Shield (if >100mL volume). | Safety glasses allow dust entry from the side. Goggles form a seal against airborne particulates. |
| Respiratory | Fume Hood (Primary). N95/P100 only if hood unavailable. | Fume Hood (Mandatory). Respirator not recommended as primary control for solvent vapors. | Engineering controls (Hood) are superior to PPE. N95 protects against dust but not solvent vapors. |
| Body Defense | Standard Cotton/Poly Lab Coat. | Chemical-Resistant Apron (Tyvek/Polyethylene) over Lab Coat. | Cotton absorbs solvents, keeping them against the skin. An apron provides a non-porous splash barrier. |
Decision Logic & Workflow Visualization
The following diagram illustrates the "Self-Validating" decision process for selecting PPE and handling procedures. This ensures you are not just following rules, but adapting to the immediate physical reality of the experiment.
Figure 1: Decision logic for PPE selection based on physical state and primary risk vectors.
Operational Protocols
A. Weighing & Transfer (Solid Phase)
The Challenge: Phthaloyl-protected amino acids are often fine, electrostatic powders. They tend to "fly" when spatially confined, increasing inhalation risk.
-
Engineering Control: Operate inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if available. Alternatively, wipe the spatula and weighing boat with a Kimwipe dampened with ethanol before use to discharge static.
-
Transfer: Do not pour from the stock bottle. Use a clean, dry spatula to transfer to a pre-tared weighing boat.
-
Hygiene: Wipe the exterior of the stock bottle with a damp paper towel before returning it to storage to remove invisible dust residues.
B. Solubilization (Solution Phase)
The Challenge: Once dissolved, the "barrier" of the solid state is gone. If using DMSO or DMF, these solvents can carry the compound through standard nitrile gloves in seconds.
-
Glove Protocol: If you are dissolving in DMF/DMSO, use double-gloving .
-
Inner Layer: 5 mil Nitrile (Standard).
-
Outer Layer: Polychloroprene or a second Nitrile pair (Colored differently if possible to spot tears).
-
-
Splash Response: If a droplet hits your glove:
-
STOP immediately.
-
Remove the outer glove.
-
Inspect the inner glove.[2]
-
Replace the outer glove before resuming.
-
Waste Disposal & Decontamination[2]
Principle: Treat all waste as if it contains the parent compound.
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels go into Hazardous Solid Waste (labeled with constituent chemical names).
-
Liquid Waste:
-
If dissolved in organic solvent: Organic Solvent Waste stream.
-
If aqueous (rare for this intermediate): Aqueous Waste stream.
-
-
Spill Cleanup (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.
-
Spill Cleanup (Solution): Absorb with vermiculite or clay absorbent pads. Dispose of as hazardous solid waste.
References
-
Fisher Scientific. (2023). Safety Data Sheet: N-Phthaloyl-L-phenylalanine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance (29 CFR 1910.132). Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Phthaloyl-protected amino acids (General Handling). Retrieved from
-
National Institutes of Health (NIH). (n.d.). Prudent Practices in the Laboratory: Handling Chemicals. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
